Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate
Overview
Description
Synthesis Analysis
The synthesis of carbamates, which includes Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate, can be achieved through various methods. One such method involves the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Scientific Research Applications
Catalysis and Chemical Synthesis :
- Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate is used in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates for forming piperidine derivatives and other oxygen heterocycles (Zhang et al., 2006).
- It has been involved in stereoselective intermolecular carbolithiation, producing configurationally stable lithiated benzyl carbamates (Peters et al., 2002).
- The compound has also been used in the diastereoselective synthesis of 1,3-oxazinan-2-ones, leading to the creation of biologically and synthetically important derivatives (Mangelinckx et al., 2010).
Pharmaceutical Applications :
- A study explored the use of this compound derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's (Pizova et al., 2017).
Material Science :
- In the field of material science, the compound has been used to enhance the thermal stability of polyurethane, a widely used polymer (Beachell & Son, 1964).
Green Chemistry :
- The compound has been involved in mechanochemical synthesis methods, which are considered more sustainable and eco-friendly compared to traditional synthesis methods (Lanzillotto et al., 2015).
Properties
IUPAC Name |
benzyl N-[1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(23-19-13-7-8-14-19)20(15-17-9-3-1-4-10-17)24-22(26)27-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAUTEODCBEWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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